4-(Iodomethyl)-2,2-dimethyloxetane

Description

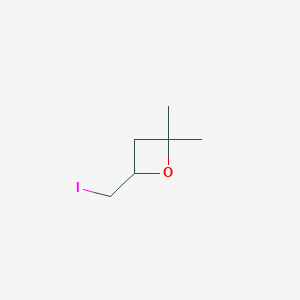

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-2,2-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLLHQRFWYOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iodomethyl 2,2 Dimethyloxetane

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 4-(iodomethyl)-2,2-dimethyloxetane begins with the disconnection of the carbon-iodine bond. This leads to the key precursor, (2,2-dimethyloxetan-4-yl)methanol. This transformation is a standard functional group interconversion, typically achieved through a substitution reaction where a hydroxyl group is replaced by iodine.

Further disconnection of the oxetane (B1205548) ring of (2,2-dimethyloxetan-4-yl)methanol can be envisioned through two primary pathways, both revolving around the formation of the crucial C-O bond of the ether:

Intramolecular Williamson Etherification: This approach involves disconnecting the ether linkage to reveal a 1,3-diol derivative. Specifically, this retrosynthetic step points to 3,3-dimethylbutane-1,3-diol as a plausible precursor. In the forward synthesis, selective activation of the primary hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular cyclization via the tertiary hydroxyl group would form the oxetane ring.

[2+2] Cycloaddition (Paternò-Büchi Reaction): This photochemical approach involves the cycloaddition of an alkene and a carbonyl compound. For the target molecule, this would conceptually involve the reaction of isobutylene with formaldehyde. However, controlling the regioselectivity and the inherent challenges of this reaction for generating highly substituted oxetanes make this a less common practical route.

Based on feasibility and control, the intramolecular Williamson etherification pathway from a 1,3-diol derivative stands out as a more robust and predictable synthetic strategy. Therefore, 3,3-dimethylbutane-1,3-diol and its derivatives, along with (2,2-dimethyloxetan-4-yl)methanol , are identified as the key precursors for the synthesis of this compound.

Comprehensive Review of Established Synthetic Pathways

The synthesis of this compound is not widely documented in the literature. However, established methodologies for the synthesis of substituted oxetanes can be effectively applied. The primary route involves the cyclization of a suitable 1,3-diol precursor, followed by iodination.

A common and effective method for the formation of the oxetane ring is the intramolecular Williamson etherification. acs.orgbeilstein-journals.org This process typically involves the following steps:

Synthesis of the 1,3-Diol Precursor: The synthesis often starts from commercially available materials. For instance, the reaction of a suitable Grignard reagent with a β-hydroxy ketone can yield the desired 1,3-diol.

Selective Activation of the Primary Hydroxyl Group: To facilitate intramolecular cyclization, the primary hydroxyl group of the 1,3-diol is selectively converted into a good leaving group, such as a tosylate or mesylate. This is a critical step to ensure the desired regioselectivity of the ring closure.

Intramolecular Cyclization: Treatment of the activated 1,3-diol with a strong base, such as sodium hydride, promotes an intramolecular SN2 reaction, where the tertiary alkoxide attacks the carbon bearing the leaving group, forming the oxetane ring.

Conversion to the Iodomethyl Derivative: The resulting (2,2-dimethyloxetan-4-yl)methanol is then converted to the final product. A standard method for this transformation is the Appel reaction, using triphenylphosphine (B44618), iodine, and imidazole.

| Step | Reactants | Reagents | Product |

| 1 | 1,3-dihydroxy-3-methylbutan-2-one | Methylmagnesium bromide | 3,3-dimethylbutane-1,3-diol |

| 2 | 3,3-dimethylbutane-1,3-diol | p-Toluenesulfonyl chloride, Pyridine | 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate |

| 3 | 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate | Sodium hydride | (2,2-dimethyloxetan-4-yl)methanol |

| 4 | (2,2-dimethyloxetan-4-yl)methanol | Triphenylphosphine, Iodine, Imidazole | This compound |

Stereoselective and Stereospecific Synthesis Strategies

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial when preparing chiral analogs. Stereocontrol in oxetane synthesis is often achieved through the use of chiral starting materials or chiral catalysts.

For instance, if a chiral 1,3-diol is used as a precursor, the intramolecular Williamson etherification, being an SN2 reaction, will proceed with inversion of configuration at the carbon bearing the leaving group. This allows for a stereospecific synthesis of a chiral oxetane. Enantioselective reduction of a β-hydroxy ketone precursor to the 1,3-diol can also be employed to introduce chirality. acs.org

Efficiency and Yield Optimization in Reaction Design

Optimizing the synthesis of this compound involves careful consideration of reaction conditions for each step.

Cyclization Step: The choice of base and solvent is critical for the intramolecular Williamson etherification. Strong, non-nucleophilic bases like sodium hydride are preferred to minimize side reactions. The reaction is often performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 reaction. Temperature control is also important to prevent decomposition of the starting material and product.

Iodination Step: In the Appel reaction, the stoichiometry of the reagents (triphenylphosphine, iodine, and imidazole) needs to be carefully controlled to maximize the yield and minimize the formation of byproducts. The reaction is typically carried out at low temperatures to control its exothermicity.

Innovations in Catalyst Systems for Synthesis

Recent advances in catalysis offer innovative approaches to oxetane synthesis that can potentially be adapted for this compound.

Rhodium-Catalyzed O-H Insertion: A powerful method for constructing the oxetane ring involves the rhodium-catalyzed insertion of a carbene into an O-H bond. nih.gov This can be followed by an intramolecular C-C bond-forming cyclization. While this approach is highly effective for synthesizing 2,2-dicarboxylate-substituted oxetanes, its adaptation for the synthesis of this compound would require a different retrosynthetic approach, possibly involving a diazoketone precursor.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for various organic transformations, including the synthesis of cyclic ethers. acs.org These methods often involve radical-polar crossover mechanisms and could offer a novel route to the oxetane core under mild conditions.

| Catalytic System | Description | Potential Advantage |

| Rhodium(II) acetate | Catalyzes the O-H insertion of a diazo compound into an alcohol. nih.gov | High efficiency and functional group tolerance. |

| Iridium-based photosensitizers | Mediate Paternò-Büchi reactions under visible light. | Milder reaction conditions compared to traditional UV-mediated cycloadditions. |

| Cobalt-based catalysts | Can be used in radical-mediated cyclization reactions. | Offers alternative mechanistic pathways for ring formation. |

Chromatographic and Non-Chromatographic Purification Strategies for Research-Grade Purity

Achieving high purity of this compound is essential for its application in research and development. A combination of purification techniques is often employed.

Chromatographic Purification: Column chromatography on silica gel is a standard and effective method for purifying the final product and intermediates. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used to separate the desired compound from non-polar byproducts like triphenylphosphine oxide (a byproduct of the Appel reaction).

Non-Chromatographic Purification:

Distillation: Given that this compound is a liquid, vacuum distillation can be a highly effective method for purification on a larger scale, especially for removing non-volatile impurities.

Crystallization: If any of the intermediates in the synthetic pathway are crystalline solids, recrystallization can be an excellent method to achieve high purity. For example, the tosylated 1,3-diol intermediate may be a solid that can be purified by recrystallization before the cyclization step.

Liquid-Liquid Extraction: Aqueous workup and liquid-liquid extraction are crucial for removing water-soluble impurities and unreacted reagents after each synthetic step.

The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For achieving research-grade purity (>98%), a combination of extraction, column chromatography, and finally, vacuum distillation is often the most effective approach.

Mechanistic Investigations into the Chemical Reactivity of 4 Iodomethyl 2,2 Dimethyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. acs.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle.

Ring-opening of the oxetane can be initiated by either nucleophilic attack or electrophilic activation. In nucleophilic attack, a nucleophile directly attacks one of the carbon atoms of the oxetane ring. This process is often facilitated by the coordination of a Lewis acid to the oxetane oxygen, which enhances the electrophilicity of the ring carbons.

Electrophilic activation involves the protonation or coordination of a Lewis acid to the oxygen atom of the oxetane. This activation makes the ring more susceptible to attack by even weak nucleophiles. The regioselectivity of the attack will be influenced by steric hindrance from the gem-dimethyl group at the 2-position.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinates to the Lewis acid. acs.org This is followed by nucleophilic attack, leading to a ring-opened product. The nature of the nucleophile and the reaction conditions will determine the final product. For instance, in the presence of an alcohol, a hydroxy ether may be formed.

Base-Catalyzed Reactions: Strong bases are less likely to directly induce ring-opening of the oxetane in the absence of other factors. However, they can play a role in subsequent reactions after an initial transformation or act as a nucleophile themselves in certain cases. For example, a strong, non-nucleophilic base could potentially promote elimination reactions if a suitable proton is available.

Reactivity Profiles of the Iodomethyl Group

The iodomethyl group is a primary alkyl halide, and its reactivity is characteristic of such structures, with the added influence of the adjacent oxetane ring.

The primary carbon of the iodomethyl group is a site for nucleophilic substitution.

S\N2 Reactions: Given that it is a primary halide, the S\N2 mechanism is generally favored. A nucleophile attacks the carbon bearing the iodine atom, leading to the displacement of the iodide ion in a single concerted step. However, the presence of the bulky 2,2-dimethyloxetane (B3031686) moiety, which is structurally similar to a neopentyl group, is expected to significantly hinder the backside attack required for an S\N2 reaction. Neopentyl halides are known to be extremely unreactive in S\N2 reactions due to steric hindrance. nih.gov

S\N1 Reactions: An S\N1 mechanism is generally unlikely for a primary halide due to the instability of the corresponding primary carbocation. However, participation of the adjacent oxetane oxygen (neighboring group participation) could potentially facilitate the departure of the iodide ion, leading to a more stable, bridged oxonium ion intermediate. This would then be attacked by a nucleophile.

A comparison of the reactivity of different leaving groups on a neopentyl-like skeleton indicates that iodide is more reactive than tosylates and mesylates, but triflate remains the superior leaving group for nucleophilic substitution. nih.gov

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, or in the presence of a radical initiator, to form a primary alkyl radical. This radical can then participate in a variety of radical chain reactions.

Computational studies on similar structures, like 2,4-dimethyloxetane, show that oxetanyl radicals can undergo complex unimolecular reactions, including ring-opening. uga.edunih.gov These ring-opening reactions can compete with other radical pathways and are sensitive to the stereochemistry of the radical. uga.edu For 4-(iodomethyl)-2,2-dimethyloxetane, a radical formed at the iodomethyl carbon could potentially lead to a variety of rearranged and ring-opened products.

Elimination reactions (E1 and E2) are generally less favored for primary halides unless a very strong, sterically hindered base is used. For an E2 reaction to occur, a proton on the carbon adjacent to the iodomethyl group (the 4-position of the oxetane) would need to be abstracted. The stereoelectronic requirement for an anti-periplanar arrangement of the proton and the leaving group might be difficult to achieve due to the conformational constraints of the oxetane ring.

Competition between substitution and elimination pathways will be highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Given the steric hindrance to S\N2 and the instability of the primary carbocation for S\N1/E1, reactions at the iodomethyl group are expected to be sluggish under many conditions.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound features a primary iodide, a good leaving group, and a neighboring oxygen atom within the strained four-membered oxetane ring. This arrangement is ripe for intramolecular reactions, where the oxygen atom can act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP), can significantly influence the reaction pathways and products. wikipedia.orglibretexts.orglibretexts.org

The participation of the oxetane oxygen can lead to the formation of a bicyclic oxonium ion intermediate. The formation of such a strained, positively charged intermediate is a key step that dictates the subsequent chemical transformations. From this intermediate, two primary pathways are plausible: intramolecular cyclization and rearrangement.

Intramolecular Cyclization:

The attack of the oxetane oxygen onto the carbon bearing the iodine atom would lead to the formation of a highly strained [1.1.1] bicyclic oxonium ion. While such an intermediate would be transient, its formation would be followed by a rapid reaction with any available nucleophile to relieve the ring strain. This process would ultimately result in the formation of a substituted, and likely rearranged, product. The feasibility of this pathway is supported by the general principles of NGP, where heteroatoms accelerate the rate of substitution reactions at the γ-position. youtube.comyoutube.com

Rearrangement Processes:

A more likely outcome following the formation of the initial oxonium ion intermediate is a skeletal rearrangement. The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. wiley-vch.de In the context of the bicyclic oxonium ion, this could manifest as the cleavage of one of the C-O bonds of the original oxetane ring, leading to the formation of a larger, more stable carbocationic species. This new carbocation could then be trapped by a nucleophile or undergo further rearrangement.

For instance, a plausible rearrangement pathway could involve the expansion of the four-membered oxetane ring to a five-membered tetrahydrofuran (B95107) derivative. This type of ring expansion is a common fate for strained cyclic ethers under acidic or electrophilic conditions. The gem-dimethyl group at the 2-position of the oxetane ring would be expected to influence the regioselectivity of the ring-opening and rearrangement, potentially directing the formation of a more substituted and stable carbocation.

It is also conceivable that the rearrangement could lead to the formation of acyclic products. The specific products formed would be highly dependent on the reaction conditions, particularly the nature of the solvent and any added reagents.

Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, we can infer certain principles based on the known reactivity of similar systems.

Kinetic Studies:

The rate of reactions involving this compound would be expected to be significantly influenced by neighboring group participation of the oxetane oxygen. This anchimeric assistance would likely lead to an accelerated rate of iodide displacement compared to a similar primary iodide lacking the neighboring oxygen atom. wikipedia.org The rate of solvolysis, for example, would be expected to follow first-order kinetics, consistent with a rate-determining step involving the intramolecular formation of the bicyclic oxonium ion.

The reaction rate would also be sensitive to the solvent polarity. A more polar, ion-stabilizing solvent would be expected to facilitate the formation of the charged oxonium ion intermediate, thereby increasing the reaction rate.

Thermodynamic Studies:

The change in entropy (ΔS) for these reactions would depend on the specific transformation. A ring-opening reaction that results in the formation of more, smaller molecules would have a positive ΔS, further favoring the reaction. Conversely, an intramolecular cyclization that leads to a more ordered bicyclic system might have a negative ΔS.

The Gibbs free energy change (ΔG), which determines the spontaneity of the reaction, is given by the equation ΔG = ΔH - TΔS. Given the significant negative ΔH associated with the relief of ring strain, it is highly probable that ring-opening and rearrangement reactions of this compound will be thermodynamically spontaneous.

A hypothetical reaction progress diagram for a rearrangement reaction would show an initial energy input to overcome the activation energy for the formation of the bicyclic oxonium ion intermediate. This would be followed by a significant release of energy as the strained ring opens to form a more stable, rearranged product.

Strategic Applications of 4 Iodomethyl 2,2 Dimethyloxetane in Complex Molecule Synthesis

Utility in the Construction of Diverse Heterocyclic Frameworks

The iodomethyl group of 4-(iodomethyl)-2,2-dimethyloxetane serves as a potent electrophile, readily participating in nucleophilic substitution reactions to forge new carbon-heteroatom and carbon-carbon bonds. This reactivity is harnessed in the synthesis of a variety of heterocyclic structures, where the 2,2-dimethyloxetane (B3031686) moiety can be incorporated as a key structural element.

One notable application is in the synthesis of spirocyclic indole (B1671886) derivatives. For instance, the reaction of an indole with an oxetane-containing tertiary alcohol under Lewis acid catalysis, such as with tin(IV) chloride, can lead to the formation of a 3,3-disubstituted oxetane-indole scaffold. nih.gov While this example utilizes a tertiary alcohol, the principle of Friedel-Crafts alkylation at the C3 position of an indole can be extended to the use of this compound. The reaction would proceed via alkylation of the indole nitrogen or, under appropriate conditions, the electron-rich C3 position, to generate novel indole-oxetane conjugates. These structures are of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in biologically active compounds.

The general reactivity of the iodomethyl group allows for the construction of various other heterocyclic systems through reactions with a range of nucleophiles. For example, reaction with primary or secondary amines can lead to the formation of oxetane-substituted aza-heterocycles. Similarly, reaction with thiols can furnish sulfur-containing heterocycles incorporating the 2,2-dimethyloxetane motif. The Williamson ether synthesis, a classic method for ether formation, can also be employed by reacting this compound with various alcohols or phenols to generate more complex ether-linked heterocyclic structures. acs.org

Table 1: Examples of Heterocyclic Frameworks Potentially Accessible from this compound

| Nucleophile | Resulting Heterocyclic System | Potential Application |

| Indole | Oxetanyl-substituted indole | Medicinal Chemistry |

| Primary Amine | N-Oxetanylmethyl-azacycloalkane | Drug Discovery |

| Thiol | S-Oxetanylmethyl-thiacycloalkane | Materials Science |

| Phenol | O-Oxetanylmethyl-phenoxy derivative | Agrochemicals |

Role as a Chiral Synthon in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, or synthons, that can introduce stereocenters in a controlled manner are therefore highly valuable. While specific literature on the asymmetric synthesis and application of chiral this compound is not extensively documented, the principles of asymmetric synthesis suggest its potential as a valuable chiral synthon.

The enantioselective synthesis of 2-substituted and 2,3-disubstituted oxetanes has been achieved through various methods, including the use of chiral catalysts and auxiliaries. nih.gov For instance, the enantioselective synthesis of 2-deoxy- and 2,3-dideoxyhexoses, which contain tetrahydrofuran (B95107) rings, has been accomplished using chemo-, regio-, and diastereoselective oxidation and reduction reactions. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of 4-(hydroxymethyl)-2,2-dimethyloxetane, the precursor to the iodo derivative.

Once obtained in enantiomerically pure form, chiral this compound could be employed in asymmetric alkylation reactions. The transfer of the chiral 2,2-dimethyloxetanylmethyl group to a prochiral nucleophile would result in the formation of a new stereocenter, with its configuration controlled by the chirality of the oxetane (B1205548) synthon. This approach would be particularly useful in the synthesis of complex natural products and pharmaceuticals where the introduction of a chiral, sterically demanding substituent is required.

Integration into Peptide and Peptidomimetic Scaffolds

Peptides and peptidomimetics are of immense interest as therapeutic agents due to their high specificity and potency. acs.org However, their application can be limited by poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids or peptide bond isosteres is a common strategy to overcome these limitations. The 2,2-dimethyloxetane moiety, with its unique conformational properties and metabolic stability, presents an attractive scaffold for the design of novel peptidomimetics. acs.orgscispace.comacs.orgrsc.orgnih.gov

The integration of the 2,2-dimethyloxetane unit can be achieved by replacing a backbone amide C=O group with the four-membered ring. acs.org This modification can enhance resistance to proteolytic degradation while maintaining the potential for hydrogen bonding interactions. acs.org The synthesis of these oxetane-modified peptides (OMPs) can be accomplished using solid-phase peptide synthesis (SPPS), where oxetane-containing dipeptide building blocks are incorporated into the growing peptide chain. acs.orgnih.gov

While many reported syntheses of OMPs utilize building blocks prepared from oxetan-3-one, this compound offers an alternative entry point for incorporating the gem-dimethyloxetane motif, particularly at the N-terminus or on side chains. For example, alkylation of the N-terminal amino group of a peptide or an amino acid ester with this compound would introduce the sterically hindered oxetane group. Furthermore, the synthesis of novel oxetane-containing amino acids can be envisaged starting from this iodo-derivative, which can then be incorporated into peptide sequences. researchgate.net

Table 2: Examples of Oxetane-Modified Peptide Building Blocks

| Building Block Structure | Synthetic Strategy | Reference |

| Fmoc-GOx-AA-OCumyl | Conjugate addition to 3-(nitromethylene)oxetane | scispace.com |

| Fmoc-AOx-Ala-OCumyl | Stereochemically controlled synthesis from chiral precursors | scispace.com |

| Oxetane-containing dipeptides | Solution-phase synthesis followed by integration into SPPS | acs.org |

Precursor for Advanced Polymer and Material Science Applications

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by cationic initiators to produce polyethers. researchgate.netrsc.orgnih.govrsc.org These poly(oxetane)s can exhibit a range of interesting properties, making them suitable for various material science applications. The presence of the iodomethyl group in this compound provides a handle for further functionalization or for initiating polymerization, suggesting its potential as a monomer or a macroinitiator.

In a cationic ROP, the oxetane oxygen atom is protonated or activated by a Lewis acid, followed by nucleophilic attack of another monomer unit, leading to chain propagation. The 2,2-dimethyl substitution on the oxetane ring would influence the polymerization kinetics and the properties of the resulting polymer. The iodomethyl group can be envisioned to play a dual role. It could be carried through the polymerization to afford a functional polyether with pendant iodomethyl groups, which can be subsequently modified through nucleophilic substitution to introduce a variety of functionalities along the polymer backbone.

Alternatively, the carbon-iodine bond could be leveraged to initiate polymerization. For instance, in certain controlled radical polymerization techniques, alkyl iodides can act as initiators. While cationic ROP is the more common mechanism for oxetanes, the possibility of using this compound in other polymerization schemes, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create novel block copolymers could be explored. researchgate.netrsc.org The synthesis of block copolymers containing a poly(oxetane) segment could lead to materials with unique self-assembly properties and applications in nanotechnology and drug delivery. nih.gov

Derivatization for Probe and Ligand Development

The development of molecular probes and high-affinity ligands is crucial for studying biological processes and for drug discovery. The 2,2-dimethyloxetane motif has been recognized as a valuable component in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. acs.org The compound this compound serves as an excellent precursor for the synthesis of such probes and ligands.

The reactive iodomethyl group allows for the straightforward attachment of the 2,2-dimethyloxetane moiety to a variety of molecular scaffolds. This is particularly useful in late-stage functionalization, where the oxetane group can be introduced into a complex molecule to fine-tune its properties. nih.gov

Furthermore, the presence of an iodine atom opens up the possibility of radioiodination. Isotopes of iodine, such as Iodine-125, are widely used in the development of radioligands for binding assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govxjtu.edu.cnrevvity.comnih.gov The synthesis of a non-radioactive iodo-precursor like this compound is the first step in developing a new radiotracer. The iodine atom can be exchanged with a radioactive isotope in the final step of the synthesis, providing a radiolabeled probe containing the beneficial 2,2-dimethyloxetane group. This strategy would allow for the exploration of the pharmacokinetic and pharmacodynamic properties of oxetane-containing compounds in a biological system.

Table 3: Potential Derivatizations of this compound for Probe and Ligand Development

| Derivatization Strategy | Resulting Product | Application |

| Nucleophilic substitution with a bioactive scaffold | Oxetane-modified drug candidate | Medicinal Chemistry |

| Isotopic exchange with Iodine-125 | 125I-labeled oxetane probe | Radioligand Binding Assays |

| Coupling to a fluorescent dye | Fluorescently-tagged oxetane ligand | Cellular Imaging |

| Incorporation into a known pharmacophore | Novel analog with improved properties | Drug Discovery |

Advanced Spectroscopic and Structural Elucidation Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed insight into the connectivity and spatial arrangement of atoms. For 4-(Iodomethyl)-2,2-dimethyloxetane, ¹H and ¹³C NMR would confirm the core structure, while advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis.

The oxetane (B1205548) ring is not planar but exists in a puckered conformation to relieve ring strain. illinois.edu The degree of this puckering and the preferred orientation of the iodomethyl substituent can be determined by analyzing through-space proton-proton interactions with NOESY. Analysis of ¹H-¹H coupling constants and NOE correlations helps to establish the preferred chair-like or puckered conformation of the ring and the pseudo-axial or pseudo-equatorial orientation of the C4 substituent. acs.orgnih.gov For instance, in related substituted oxetanes, the conformation has been shown to be influenced by the nature of the substituents. illinois.eduresearchgate.net

Predicted NMR Data: Based on data from analogous oxetane structures, the following table outlines the predicted chemical shifts for this compound in a standard solvent like CDCl₃. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ (gem-dimethyl) | ~1.3-1.5 (s, 6H) | ~25-30 |

| CH ₂ (ring, C3) | ~2.5-2.8 (m, 2H) | ~35-40 |

| CH (ring, C4) | ~4.5-4.8 (m, 1H) | ~75-80 |

| CH ₂I (substituent) | ~3.2-3.5 (m, 2H) | ~5-10 |

| C (quaternary, C2) | - | ~80-85 |

| s = singlet, m = multiplet |

Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For this compound (Molecular Weight: 240.09 g/mol ), the molecular ion peak (M⁺) would be observed in the mass spectrum.

The fragmentation patterns are predictable based on the functional groups present. whitman.edulibretexts.org Key fragmentation pathways under electron ionization (EI) would include:

Loss of Iodine: A prominent peak corresponding to the [M-I]⁺ fragment (m/z 113) resulting from the cleavage of the weak C-I bond.

Loss of the Iodomethyl Group: A peak corresponding to the loss of the •CH₂I radical, leading to an oxetanyl cation at m/z 85.

α-Cleavage: Fragmentation of the bonds adjacent to the ether oxygen is a common pathway for cyclic ethers. libretexts.orgmiamioh.edu This could lead to various smaller fragments.

Ring Opening: Cleavage of the oxetane ring can lead to characteristic fragment ions. nih.gov

Isotopic Labeling To definitively confirm fragmentation mechanisms, stable isotope labeling can be employed. nih.govscripps.edu For example, synthesizing this compound with a ¹³C atom at the iodomethyl position (C₅) would result in a molecular ion at m/z 241. Any fragment still containing this carbon would be shifted by +1 mass unit, allowing for unambiguous tracking of that part of the molecule through the fragmentation cascade. This technique is invaluable for distinguishing between proposed fragmentation pathways. nih.gov

Predicted Mass Spectrometry Fragments:

| m/z | Proposed Fragment Identity | Notes |

| 240 | [C₆H₁₁IO]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₁O]⁺ | Loss of •I radical |

| 85 | [C₅H₉O]⁺ | Loss of •CH₂I radical |

| 57 | [C₄H₉]⁺ | Fragment corresponding to a tert-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It provides definitive data on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. nih.govrsc.org

The this compound molecule is chiral, with the stereocenter located at the C4 position of the oxetane ring. By growing a suitable single crystal from an enantiomerically pure sample, X-ray diffraction analysis can determine whether the configuration is (R) or (S). studyorgo.comyoutube.com The heavy iodine atom in the structure is particularly advantageous for this technique, as its strong scattering of X-rays (anomalous dispersion) makes the assignment of absolute configuration more reliable.

The analysis would also precisely define the puckered conformation of the oxetane ring in the solid state. acs.orgillinois.edu

Expected Structural Parameters from X-ray Crystallography:

| Parameter | Expected Value | Reference |

| C-O Bond Length (ring) | ~1.45 Å | acs.org |

| C-C Bond Length (ring) | ~1.54 Å | acs.org |

| C-O-C Bond Angle (ring) | ~91° | acs.org |

| C-C-O Bond Angle (ring) | ~92° | acs.org |

| C-C-C Bond Angle (ring) | ~85° | acs.org |

| Ring Puckering Angle | ~10-20° | acs.org |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for assigning the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light.

For an enantiomerically enriched sample of this compound, an experimental ECD or VCD spectrum can be recorded. The absolute configuration is then determined by comparing this experimental spectrum to theoretical spectra generated using quantum chemical calculations, typically with time-dependent density functional theory (TD-DFT). researchgate.netrsc.org Separate spectra are calculated for both the (R) and (S) enantiomers. A direct comparison between the experimental and the two calculated spectra allows for an unambiguous assignment of the absolute configuration of the enantiomer being analyzed. rsc.org

VCD, which measures circular dichroism in the infrared region, is particularly powerful as it is sensitive to the vibrational modes of the entire molecule, providing a rich "fingerprint" for stereochemical analysis without the need for a specific chromophore. nih.govunipi.it

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the specific arrangement of atoms and functional groups.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands confirming the presence of its key structural features. The strained four-membered ring has specific puckering and breathing modes that are characteristic of the oxetane core. illinois.edu

Expected Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 2850-3000 | C-H Stretch | Aliphatic (methyl, methylene) |

| ~1100 | C-O-C Stretch | Asymmetric stretch of the ether group |

| ~980 | C-O-C Stretch | Symmetric stretch (often strong in Raman) |

| ~1370-1470 | C-H Bend | Methyl and methylene (B1212753) scissoring/bending |

| ~500-600 | C-I Stretch | Characteristic stretch for the iodoalkane |

| < 400 | Ring Puckering/Deformation | Low-frequency modes characteristic of the strained ring |

The combination of FT-IR and Raman spectroscopy provides complementary information. The symmetric C-O-C stretch and C-I stretch are often more intense in the Raman spectrum, while the asymmetric C-O-C stretch is typically strong in the IR spectrum. Together, they provide a comprehensive vibrational profile for structural confirmation.

Computational and Theoretical Chemistry Studies of 4 Iodomethyl 2,2 Dimethyloxetane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 4-(iodomethyl)-2,2-dimethyloxetane, these calculations can elucidate the nature of its chemical bonds, the distribution of electron density, and the energies of its molecular orbitals.

The iodomethyl group introduces a highly polarizable carbon-iodine (C-I) bond. The significant difference in electronegativity between carbon and iodine results in a partial positive charge on the carbon and a partial negative charge on the iodine, making the carbon atom an electrophilic center. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely quantify these partial charges and the bond dipole moment.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the iodine atom, with its lone pairs of electrons, or on the oxygen atom of the oxetane (B1205548) ring. The LUMO is expected to be the σ* anti-bonding orbital of the C-I bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Computational Method |

| HOMO Localization | Primarily on iodine and oxygen lone pairs | DFT, Ab Initio |

| LUMO Localization | σ* orbital of the C-I bond | DFT, Ab Initio |

| C-I Bond Polarity | Significant, with δ+ on carbon | Mulliken Population Analysis, NBO |

| Oxetane Ring Strain Energy | High, contributing to reactivity | Homodesmotic Reactions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and how it interacts with its environment. nih.govmagtech.com.cn For this compound, MD simulations can reveal the dynamics of the oxetane ring and the rotational freedom of the iodomethyl group.

The oxetane ring is not planar and undergoes a puckering motion. acs.org The degree of puckering can be influenced by substituents. acs.org MD simulations can map the potential energy surface of this puckering, identifying the most stable conformations and the energy barriers between them. The presence of the bulky gem-dimethyl groups at the 2-position will likely influence the preferred puckered conformation to minimize steric hindrance.

Furthermore, the rotation around the C4-CH₂I bond is another important conformational degree of freedom. MD simulations can determine the rotational barriers and the populations of different rotamers. These conformational preferences can be crucial in determining the molecule's reactivity, as the accessibility of the electrophilic carbon in the iodomethyl group will depend on its orientation relative to the rest of the molecule.

In a condensed phase, MD simulations can also model the intermolecular interactions between molecules of this compound or between the molecule and a solvent. These simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and can help in understanding solvation effects on the molecule's conformation and reactivity.

Prediction of Reactivity and Reaction Pathways via Transition State Modeling

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition states of chemical reactions. libretexts.orglibretexts.orgwwnorton.com This allows for the prediction of reaction barriers and, consequently, reaction rates. For this compound, two primary types of reactions are of interest: nucleophilic substitution at the iodomethyl group and ring-opening of the oxetane.

The C-I bond is susceptible to nucleophilic attack. The most likely mechanism for substitution at this primary carbon is the Sₙ2 reaction. libretexts.orgwwnorton.com Transition state modeling can be employed to calculate the energy barrier for the backside attack of a nucleophile on the iodomethyl carbon, leading to the displacement of the iodide leaving group. libretexts.orglibretexts.org The geometry of the Sₙ2 transition state is trigonal bipyramidal, and its energy will be influenced by the steric bulk of the oxetane ring and the nature of the nucleophile. libretexts.org

The strained oxetane ring can also undergo ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. magtech.com.cnnih.govresearchgate.net Computational modeling can explore the mechanisms of these reactions. For example, in an acid-catalyzed ring-opening, the oxygen atom of the oxetane would first be protonated. Subsequent attack by a nucleophile could occur at either of the ring carbons adjacent to the oxygen. Transition state calculations can predict the regioselectivity of this attack by comparing the activation energies for the two possible pathways. magtech.com.cn

Table 2: Computationally Modeled Reaction Pathways for this compound

| Reaction Type | Proposed Mechanism | Key Computational Insight |

| Nucleophilic Substitution | Sₙ2 at the iodomethyl carbon | Activation energy barrier, transition state geometry |

| Acid-Catalyzed Ring Opening | Protonation followed by nucleophilic attack | Regioselectivity of nucleophilic attack |

| Radical Reactions | Homolytic cleavage of the C-I bond | Bond dissociation energy of the C-I bond |

In Silico Design of Novel Transformations and Derivations

In silico design involves using computational methods to conceptualize and evaluate new molecules with desired properties before their synthesis. researchgate.netresearchgate.netnih.gov The scaffold of this compound offers several opportunities for derivatization, and computational chemistry can guide these efforts.

Given the prevalence of oxetanes in medicinal chemistry, one could design novel derivatives of this compound with potential biological activity. acs.orgnih.govacs.org For example, the iodomethyl group can be replaced with various functional groups through nucleophilic substitution. In silico screening could be used to predict the binding affinity of a library of virtual compounds to a specific biological target, such as an enzyme active site. researchgate.netnih.gov Molecular docking simulations would be the primary tool for this, providing insights into the binding mode and the strength of the interaction.

Furthermore, computational methods can be used to design new synthetic transformations. For instance, one could explore the feasibility of palladium-catalyzed cross-coupling reactions at the C-I bond to introduce aryl or vinyl groups. acs.org Quantum chemical calculations could help in understanding the mechanism of such reactions and in optimizing the choice of catalyst and ligands.

DFT and Ab Initio Approaches for Property Prediction

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches for predicting a wide range of molecular properties with high accuracy. nih.govresearchgate.netbeilstein-journals.org

One of the most valuable applications of these methods is the prediction of spectroscopic data. For instance, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. nih.govresearchgate.net By comparing the calculated spectrum with an experimental one, one can confirm the structure of the molecule. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, allowing for the assignment of experimental spectral bands to specific molecular vibrations.

Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can also be computed. The bond dissociation energy (BDE) of the C-I bond is a particularly important property that can be accurately calculated using high-level ab initio methods. The BDE is crucial for understanding the propensity of the molecule to undergo radical reactions.

Table 3: Predictable Properties of this compound using DFT and Ab Initio Methods

| Property | Computational Method | Significance |

| NMR Chemical Shifts | GIAO-DFT | Structural elucidation |

| Vibrational Frequencies | DFT | Spectroscopic analysis |

| Bond Dissociation Energy (C-I) | High-level ab initio (e.g., CCSD(T)) | Prediction of radical reactivity |

| Enthalpy of Formation | Atomization energy methods | Thermochemical stability |

Future Research Directions and Emerging Paradigms for 4 Iodomethyl 2,2 Dimethyloxetane Chemistry

Exploration of Photocatalytic and Electrocatalytic Transformations

The development of novel synthetic methodologies for 4-(iodomethyl)-2,2-dimethyloxetane and its derivatives is a burgeoning area of research. While traditional synthetic routes exist, the application of photocatalysis and electrocatalysis offers promising avenues for more sustainable and efficient transformations.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, often enabling reactions under mild conditions. acs.org The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon photoexcitation, which could be harnessed for various transformations. Future research could focus on the photocatalytic activation of the C-I bond to generate the corresponding alkyl radical. This reactive intermediate could then participate in a variety of coupling reactions, such as Giese additions to electron-deficient alkenes, without the need for toxic tin hydrides. nih.gov The use of photocatalysts could allow for precise control over the reaction conditions and potentially lead to novel, previously inaccessible derivatives of this compound. acs.org

Electrocatalysis presents another green and efficient alternative for the transformation of this compound. Electrochemical methods can be employed for the reductive dehalogenation of alkyl halides, offering a reagent-free approach to generate reactive intermediates. rsc.org An electrocatalytic platform could be developed for the in-situ generation of organometallic reagents from this compound, which could then be used in various cross-coupling reactions. Furthermore, the use of iodine(I/III) electrocatalysis could be explored for chlorination or other functionalization reactions, expanding the synthetic utility of this oxetane (B1205548) derivative. nih.gov

Development of Flow Chemistry and Continuous Synthesis Methodologies

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. The development of flow chemistry methodologies for the synthesis and functionalization of this compound is a key area for future research.

The synthesis of 2,2-disubstituted oxetanes has been successfully demonstrated using flow microreactor systems. These systems allow for the generation and trapping of highly unstable intermediates, such as organolithium species, at higher temperatures than in batch processes, leading to improved yields and safety. This approach could be adapted for the synthesis of this compound itself or for its subsequent functionalization.

Continuous flow systems can also be coupled with other modern synthetic techniques, such as photocatalysis and electrocatalysis. A continuous flow photochemical reactor could enable the efficient and scalable synthesis of oxetanes via [2+2] cycloadditions or other light-mediated reactions. Similarly, an electrochemical microflow reactor could be employed for the continuous generation and reaction of intermediates derived from this compound. The integration of these technologies will be crucial for the development of highly efficient and automated synthetic routes.

Biocatalytic Approaches for Enantioselective Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthetic methods. Biocatalysis, with its inherent high selectivity and mild reaction conditions, offers a powerful tool for the enantioselective synthesis of chiral oxetanes.

A significant breakthrough in this area is the use of halohydrin dehalogenases for the biocatalytic enantioselective formation of oxetanes. This enzymatic approach has been shown to produce chiral oxetanes with high efficiency and excellent enantioselectivity. Future research could focus on applying this biocatalytic platform to the synthesis of enantiopure derivatives of this compound. By engineering the enzyme's active site, it may be possible to tailor the selectivity for specific substrates and produce a wide range of chiral building blocks for drug discovery.

The integration of biocatalytic steps into chemoenzymatic synthesis pathways is another promising direction. This approach combines the selectivity of enzymes with the versatility of traditional organic synthesis to create efficient and sustainable routes to complex molecules. For example, a biocatalytic desymmetrization of a prochiral precursor could be used to generate a chiral intermediate, which is then converted to the final product using conventional chemical methods.

Expanding Applications in Targeted Synthetic Endeavors

The oxetane motif is increasingly recognized as a valuable component in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve the physicochemical properties of drug candidates. nih.gov While the general utility of oxetanes is well-established, the specific applications of this compound in targeted synthesis remain an area ripe for exploration.

The presence of the iodomethyl group provides a reactive handle for a variety of synthetic transformations, making this compound an attractive building block for the construction of complex molecules. Future research should focus on utilizing this compound in the synthesis of novel bioactive compounds. Its incorporation into drug scaffolds could lead to improved metabolic stability, aqueous solubility, and target affinity. nih.gov

Late-stage functionalization of complex molecules is a powerful strategy in drug discovery, and this compound could serve as a key reagent in this context. The development of new methods for the introduction of the 2,2-dimethyloxetane (B3031686) moiety into existing drug molecules could lead to the rapid generation of new analogues with improved pharmacological profiles. nih.gov

Sustainable and Green Chemical Approaches to Synthesis and Reactivity

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign approaches to its synthesis and reactivity.

One area of focus will be the replacement of hazardous reagents and solvents with greener alternatives. For instance, the development of catalyst-free photochemical reactions under visible light irradiation for the synthesis of functionalized oxetanes represents a significant step towards more sustainable processes. rsc.org Research into solvent-free reaction conditions or the use of benign solvents like water will also be crucial.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-(Iodomethyl)-2,2-dimethyloxetane, and how can reaction conditions be optimized?

- Methodology: Compare methods such as nucleophilic substitution of 4-(chloromethyl)-2,2-dimethyloxetane with NaI in polar aprotic solvents (e.g., DMF or acetone) under controlled temperatures (40–60°C). Monitor reaction progress via TLC or GC-MS. Optimize variables: stoichiometry (1:1.2 molar ratio of Cl to I), solvent polarity, and reaction time (6–24 hours).

- Data Analysis: Use kinetic studies to determine rate constants for iodide substitution. Tabulate yields under varying conditions (e.g., 65–85% yield depending on solvent choice) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology:

- Spectroscopy: and NMR to confirm substitution at the iodomethyl group (δ ~3.5 ppm for CHI). IR spectroscopy to detect C-I stretching (~500 cm).

- Crystallography: Single-crystal X-ray diffraction to resolve steric effects from the dimethyloxetane ring.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to map electron density around the iodine atom .

Q. What are the stability profiles of this compound under thermal or photolytic conditions?

- Methodology: Conduct accelerated degradation studies:

- Thermal Stability: Heat samples at 50–100°C for 24–72 hours; analyze via HPLC for decomposition products (e.g., oxetane ring-opening derivatives).

- Photostability: Expose to UV light (254 nm) and monitor iodine loss via iodometric titration.

- Key Findings: Degradation is minimal below 60°C but accelerates in polar solvents due to SN2 reactivity .

Advanced Research Questions

Q. How does the steric environment of the dimethyloxetane ring influence the reactivity of the iodomethyl group in cross-coupling reactions?

- Methodology: Compare Suzuki-Miyaura coupling efficiency with aryl boronic acids using Pd(PPh) as a catalyst.

- Variables: Steric hindrance from dimethyl groups vs. electronic effects of iodine.

- Data Interpretation: Lower yields (e.g., 40–60%) compared to less hindered analogs (75–90%) suggest steric inhibition. Support with X-ray crystallography of Pd intermediates .

Q. Can computational models predict the regioselectivity of nucleophilic attacks on this compound?

- Methodology: Perform DFT calculations (M06-2X/def2-TZVP) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate predictions with experimental reactions (e.g., using CN or SCN as nucleophiles).

- Contradiction Resolution: Discrepancies between computed and observed regioselectivity may arise from solvent effects or counterion interactions .

Q. What strategies mitigate data contradictions in studies of this compound’s reactivity with Grignard reagents?

- Methodology:

- Reproducibility Checks: Standardize solvent drying (MgSO vs. molecular sieves) and reaction atmosphere (N vs. Ar).

- Byproduct Analysis: Use HRMS to identify intermediates (e.g., β-hydride elimination products).

- Collaborative Validation: Cross-laboratory replication to isolate variables (e.g., trace moisture content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.